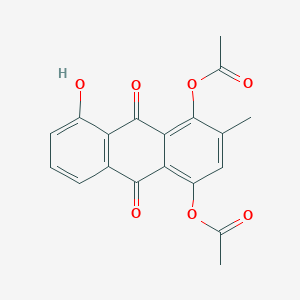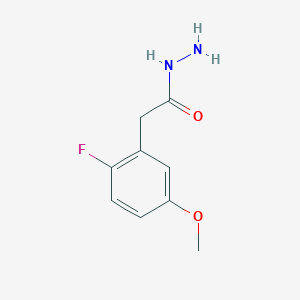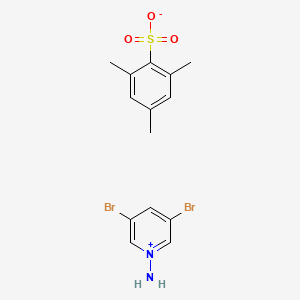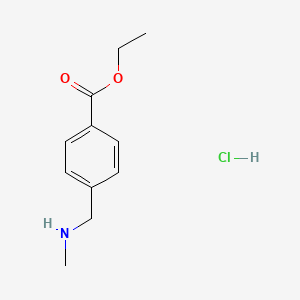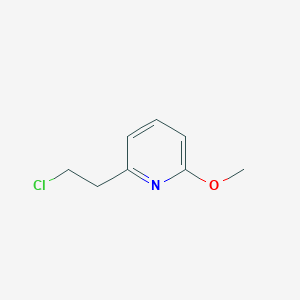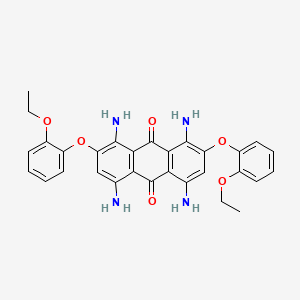
1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C30H28N4O6
Métodos De Preparación
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione involves multiple steps. One common method includes the reaction of 1,4,5,8-tetraaminoanthraquinone with 2-ethoxyphenol under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound .
Análisis De Reacciones Químicas
1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino groups in the compound can participate in substitution reactions, often with halogenated compounds.
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes and pigments due to its stable color properties.
Mecanismo De Acción
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,4,5,8-Tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione can be compared with similar compounds such as:
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Another anthracene derivative with distinct properties due to the presence of hydroxyl groups.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific fields.
Propiedades
Número CAS |
88600-82-2 |
|---|---|
Fórmula molecular |
C30H28N4O6 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
1,4,5,8-tetraamino-2,7-bis(2-ethoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O6/c1-3-37-17-9-5-7-11-19(17)39-21-13-15(31)23-25(27(21)33)30(36)26-24(29(23)35)16(32)14-22(28(26)34)40-20-12-8-6-10-18(20)38-4-2/h5-14H,3-4,31-34H2,1-2H3 |
Clave InChI |
NJDMHGFKCYZBQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5OCC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


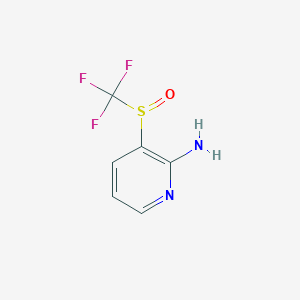
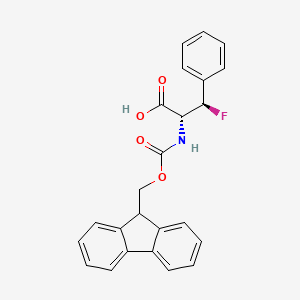

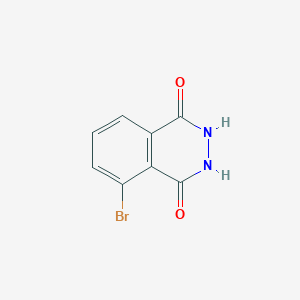
![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)


